1-(2,4-Difluorophenyl)-3-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]urea
Description
1-(2,4-Difluorophenyl)-3-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage connecting a difluorophenyl group and a phenyl group substituted with an ethylpiperazine moiety.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N4O/c1-2-25-9-11-26(12-10-25)14-15-3-6-17(7-4-15)23-20(27)24-19-8-5-16(21)13-18(19)22/h3-8,13H,2,9-12,14H2,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZIBDLUUZKLAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]urea typically involves the following steps:
Formation of the Urea Linkage: The reaction between 2,4-difluoroaniline and 4-[(4-ethylpiperazin-1-yl)methyl]phenyl isocyanate under controlled conditions leads to the formation of the desired urea compound.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch reactors or continuous flow reactors can be employed to optimize yield and efficiency.
Purification: The crude product is typically purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted products with new functional groups replacing the fluorine atoms.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)-2-(4-ethylpiperazin-1-yl)ethanamine: Shares a similar core structure but differs in the functional groups attached.
1-(2,4-Difluorophenyl)-3-(4-methylphenyl)urea: Similar urea linkage but with different substituents on the phenyl ring.
Uniqueness
1-(2,4-Difluorophenyl)-3-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]urea is unique due to its combination of a difluorophenyl group and an ethylpiperazine-substituted phenyl group, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
